3-(5-Cyclopropyl-4H-1,2,4-triazol-3-YL)propan-1-amine
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Overview
Description
“3-(5-Cyclopropyl-4H-1,2,4-triazol-3-YL)propan-1-amine” is a chemical compound with the linear formula C8H15N4Cl1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
There are two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .Physical And Chemical Properties Analysis
“3-(5-Cyclopropyl-4H-1,2,4-triazol-3-YL)propan-1-amine” is a solid at room temperature . It has a molecular weight of 124.15 . The compound should be stored in a dark place, sealed in dry, at 2-8°C .Scientific Research Applications
Synthesis and Industrial Usage Amino-1,2,4-triazoles, including compounds like 3-(5-Cyclopropyl-4H-1,2,4-triazol-3-yl)propan-1-amine, are fundamental raw materials in the fine organic synthesis industry. They are extensively used in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their application extends to the production of analytical reagents, flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids, which are integral in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).
Pharmaceutical Development Triazoles, including 3-(5-Cyclopropyl-4H-1,2,4-triazol-3-yl)propan-1-amine, are crucial in the development of new drugs due to their diverse biological activities and structural variations. Their use in medicines has prompted significant interest in developing new synthesis methods and evaluating their potential applications. Recent advancements emphasize therapeutic uses in anti-inflammatory, antiplatelet, antimicrobial, antitumoral, antiviral activities, and treatments for neglected diseases (Ferreira et al., 2013).
Chemical Synthesis and Biological Activities The compound falls under the category of N-heterocyclic compounds, notable for their role in drug discovery, bioconjugation, material science, and pharmaceutical chemistry. The stability of triazoles to acidic/basic hydrolysis and their significant dipole moment make them excellent candidates for hydrogen bonding and dipole-dipole interactions with biological targets. Their broad spectrum of biological activities has drawn global research attention, focusing on the synthesis of biologically active triazoles (Kaushik et al., 2019).
Safety And Hazards
properties
IUPAC Name |
3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c9-5-1-2-7-10-8(12-11-7)6-3-4-6/h6H,1-5,9H2,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVMDDKNSVCZEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=N2)CCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Cyclopropyl-4H-1,2,4-triazol-3-YL)propan-1-amine |
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